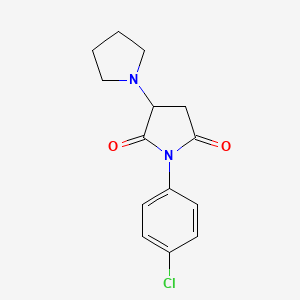
4,6-dichloro-N-(2-furylmethyl)-1,3,5-triazin-2-amine
Overview
Description
4,6-dichloro-N-(2-furylmethyl)-1,3,5-triazin-2-amine, also known as DFT, is a synthetic compound that belongs to the family of triazine herbicides. It is an effective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential application in scientific research.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(2-furylmethyl)-1,3,5-triazin-2-amine involves the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. The binding of this compound to the D1 protein disrupts the flow of electrons, leading to the production of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on plants. The compound inhibits the activity of the photosystem II complex, leading to a reduction in the production of ATP and NADPH. This reduction in energy production leads to a decrease in plant growth and development. This compound also induces the production of reactive oxygen species, which can cause oxidative stress and damage to plant cells.
Advantages and Limitations for Lab Experiments
4,6-dichloro-N-(2-furylmethyl)-1,3,5-triazin-2-amine is a useful tool for studying the mechanism of action of triazine herbicides and for evaluating the efficacy of new herbicides. The compound is relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments. The compound is toxic to humans and should be handled with care. Additionally, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4,6-dichloro-N-(2-furylmethyl)-1,3,5-triazin-2-amine. One area of research is the development of new herbicides based on the structure of this compound. Researchers are also exploring the potential use of this compound as a tool for studying the mechanism of action of other herbicides. Additionally, there is ongoing research to understand the molecular basis of the interaction between this compound and the D1 protein in the photosystem II complex.
Scientific Research Applications
4,6-dichloro-N-(2-furylmethyl)-1,3,5-triazin-2-amine has been widely used in scientific research as a tool to study the mechanism of action of triazine herbicides. It is also used as a reference compound to evaluate the efficacy of new herbicides. This compound has been shown to inhibit photosynthesis by binding to the D1 protein in the photosystem II complex. This inhibition leads to the production of reactive oxygen species, which ultimately leads to cell death.
properties
IUPAC Name |
4,6-dichloro-N-(furan-2-ylmethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O/c9-6-12-7(10)14-8(13-6)11-4-5-2-1-3-15-5/h1-3H,4H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBNXFANYCASSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,2,3,3,3-pentafluoropropanoyl)amino]butanoic acid](/img/structure/B3820250.png)

![N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B3820264.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B3820270.png)
![N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B3820276.png)




![methyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3820318.png)


![2-chloro-N-[(cyclohexylamino)carbonyl]benzenesulfonamide](/img/structure/B3820347.png)
![N-(4-chlorophenyl)-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B3820362.png)